cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid
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Overview
Description
Cis-2,6-dimethyl-5-methylenehept-2-enoic acid is a 2,6-dimethyl-5-methylenehept-2-enoic acid having Z-configuration.
Scientific Research Applications
Bioreactor Production and Bioconversion
Research by Linares et al. (2009) on Pseudomonas rhodesiae CIP 107491 explored the degradation pathway of α-pinene, which includes molecules like cis-2-methyl-5-isopropylhexa-2,5-dienoic acid. This study highlighted the conversion of α-pinene oxide into novalic acid in a bioreactor, demonstrating an optimized bioconversion process (Linares, Fontanille, & Larroche, 2009).
Bioconversion Using Pseudomonas rhodesiae
Another study by Linares et al. (2008) investigated the accumulation of trans-2-methyl-5-isopropylhexa-2,5-dienoic acid using the alpha-pinene degradation pathway of Pseudomonas rhodesiae CIP 107491. This research showed the feasibility of this process in a biphasic system, achieving significant yields of the acid (Linares, Martinez, Fontanille, & Larroche, 2008).
Synthesis and Characterization
Christie and Holman (1967) synthesized a series of methylene-interrupted cis,cis-octadecadienoic acids, which are analogues of linoleic acid, including the 2,5-isomer. This work contributed to understanding the chemical properties and synthesis pathways of these fatty acids (Christie & Holman, 1967).
Biochemical Transformations
Research by Tudroszen, Kelly, and Millis (1977) on alpha-pinene metabolism by Pseudomonas putida identified novel intermediates, including (zeta)-2-methyl-5-isopropylhexa-2,5-dienoic acid. This study contributed to the understanding of biochemical transformations in microbial systems (Tudroszen, Kelly, & Millis, 1977).
Oxidative Stability of Isomers
Miyashita, Azuma, and Ota (1995) studied the oxidative stability of geometric and positional isomers of unsaturated fatty acids in aqueous solutions. This research is crucial for understanding the stability and reactivity of different fatty acid isomers, including this compound (Miyashita, Azuma, & Ota, 1995).
Properties
CAS No. |
65860-56-2 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(Z)-2,6-dimethyl-5-methylidenehept-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8(3)5-6-9(4)10(11)12/h6-7H,3,5H2,1-2,4H3,(H,11,12)/b9-6- |
InChI Key |
HZNKOKJSWBRPRJ-TWGQIWQCSA-N |
Isomeric SMILES |
CC(C)C(=C)C/C=C(/C)\C(=O)O |
SMILES |
CC(C)C(=C)CC=C(C)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CC=C(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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